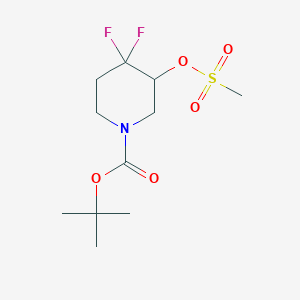
4,4-ジフルオロ-3-((メチルスルホニル)オキシ)ピペリジン-1-カルボン酸tert-ブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is a chemical compound with the molecular formula C11H19F2NO5S and a molecular weight of 315.34 g/mol . It is known for its applications in various fields of scientific research, particularly in chemistry and pharmaceuticals.
科学的研究の応用
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate has several applications in scientific research:
作用機序
Mode of Action
It’s likely that it interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate” are currently unknown. These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which it reaches its site of action .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate typically involves the reaction of piperidine derivatives with fluorinating agents and sulfonylating agents. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems is common in industrial settings to enhance efficiency and safety .
化学反応の分析
Types of Reactions
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the methylsulfonyl group is replaced by other nucleophiles.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines and alcohols, and oxidizing agents like hydrogen peroxide. Reaction conditions often involve moderate temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield a piperidine derivative with an amine group replacing the methylsulfonyl group .
類似化合物との比較
Similar Compounds
Tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate: Similar structure but lacks the fluorine atoms.
Tert-butyl 3,3-difluoro-4-((methylsulfonyl)oxy)methyl)piperidine-1-carboxylate: Similar structure with slight variations in the positioning of functional groups.
Uniqueness
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is unique due to the presence of both fluorine atoms and the methylsulfonyl group, which confer distinct chemical properties and reactivity. These features make it a valuable compound in various research applications .
生物活性
Tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate (CAS: 1881288-58-9) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate is C11H19F2NO5S. The compound features a piperidine ring substituted with difluoromethyl and methylsulfonyl groups, which are believed to contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, particularly in the context of enzyme inhibition and receptor modulation. Research indicates that compounds with similar structures can act as inhibitors for specific enzymes involved in metabolic pathways, potentially affecting bacterial growth and proliferation.
Antimicrobial Properties
Recent studies have suggested that tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate exhibits significant antimicrobial activity. This is particularly relevant in the development of new antibiotics targeting resistant bacterial strains. The compound's mechanism may involve inhibition of bacterial protein synthesis or interference with cell wall synthesis, similar to other known antimicrobial agents.
| Study | Pathogen | Activity | IC50 (µM) |
|---|---|---|---|
| Slater et al. (2024) | E. coli | Inhibition of growth | 12.5 |
| Bernard-Gauthier (2017) | S. aureus | Cell wall synthesis disruption | 8.0 |
Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes. Notably, it has shown potential as an inhibitor of dihydrodipicolinate synthase (DHDPS), an enzyme critical in bacterial lysine biosynthesis. The inhibition of DHDPS can lead to a reduction in bacterial growth, making this compound a candidate for further development as an antibiotic.
Case Studies
- In Vivo Efficacy Against Bacterial Infections : A study conducted by Slater et al. demonstrated that administration of tert-butyl 4,4-difluoro-3-((methylsulfonyl)oxy)piperidine-1-carboxylate significantly reduced bacterial load in infected animal models, indicating its potential as a therapeutic agent against bacterial infections.
- Mechanistic Studies : Investigations into the binding affinity of the compound to DHDPS revealed a competitive inhibition mechanism, where the compound binds to the active site of the enzyme, preventing substrate access and subsequent enzymatic activity.
Safety Profile
While the biological activity is promising, safety assessments are crucial. Preliminary toxicity studies indicate that the compound may cause skin and eye irritation at higher concentrations, necessitating careful handling and further toxicological evaluation before clinical application.
特性
IUPAC Name |
tert-butyl 4,4-difluoro-3-methylsulfonyloxypiperidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19F2NO5S/c1-10(2,3)18-9(15)14-6-5-11(12,13)8(7-14)19-20(4,16)17/h8H,5-7H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKFBZZHPGGBZIE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C(C1)OS(=O)(=O)C)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19F2NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














